
2-Thienylmethyl methanesulfonate
Vue d'ensemble
Description
2-Thienylmethyl methanesulfonate is an organic compound derived from 2-Thienylmethanol, where the hydroxyl group is converted into a mesylate group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds. The mesylate group enhances the reactivity of the molecule, making it a valuable intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Thienylmethyl methanesulfonate can be synthesized by reacting 2-Thienylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
2-Thienylmethanol+Methanesulfonyl chloride→2-Thienylmethanol mesylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thienylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the mesylate group can be eliminated to form alkenes.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the mesylate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Oxidized or reduced thiophene derivatives.
Applications De Recherche Scientifique
2-Thienylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Thienylmethyl methanesulfonate primarily involves its role as a reactive intermediate. The mesylate group acts as a good leaving group, facilitating various substitution and elimination reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thienylmethanol: The parent compound, which lacks the mesylate group and is less reactive.
2-Thienylmethyl chloride: Another derivative with a chloride leaving group, which is less stable than the mesylate.
2-Thienylmethyl tosylate: Similar to the mesylate but with a tosylate group, which is bulkier and may have different reactivity.
Uniqueness
2-Thienylmethyl methanesulfonate is unique due to its combination of the thiophene ring and the mesylate group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of reactions under mild conditions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H8O3S2 |
|---|---|
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
thiophen-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H8O3S2/c1-11(7,8)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3 |
Clé InChI |
YPPSVJYUVRPSMX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC=CS1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane](/img/structure/B8672255.png)
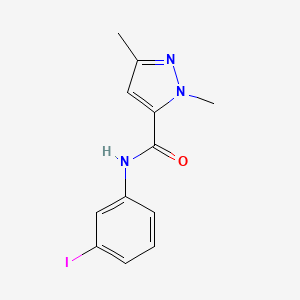
![Oxirane, [3-(4-chlorophenyl)propyl]-](/img/structure/B8672274.png)

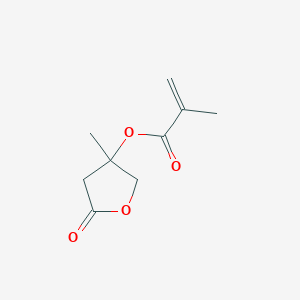
![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)

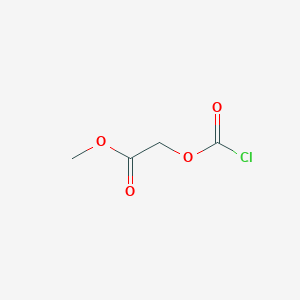


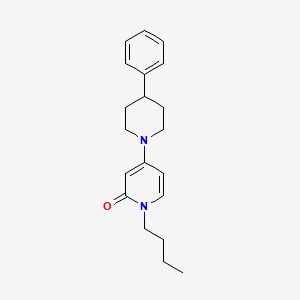
![N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8672353.png)
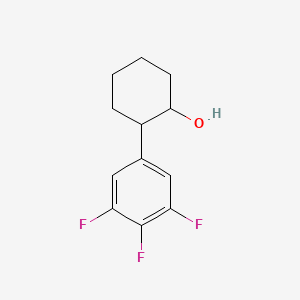
![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
